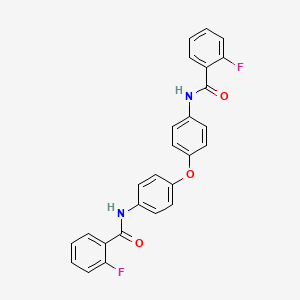
Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate typically involves the bromination of thiophene followed by esterification. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with hydrogen substituents.
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine substituent can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The thiophene ring can also engage in π-π interactions with aromatic residues in proteins, further modulating its biological activity.
類似化合物との比較
Similar Compounds
- Methyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate
- Methyl 4-(5-fluorothiophen-2-yl)-4-oxobutanoate
- Methyl 4-(5-iodothiophen-2-yl)-4-oxobutanoate
Uniqueness
Methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it a valuable tool in the development of new materials and pharmaceuticals.
特性
IUPAC Name |
methyl 4-(5-bromothiophen-2-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c1-13-9(12)5-2-6(11)7-3-4-8(10)14-7/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVYFYJJELJZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-[3-(3,5-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl]-1,2-oxazol-3-one](/img/structure/B4923978.png)
![(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4923980.png)
![N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4923981.png)
![isopropyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B4923983.png)
![(5E)-3-ethyl-5-[[4-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4923991.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4924006.png)
![1-(3,4-Dichlorophenyl)-3-[3-({[(3,4-dichlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea](/img/structure/B4924012.png)

![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4924019.png)
![3-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea](/img/structure/B4924022.png)
![1-[(2-methoxyphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4924025.png)

![(10Z)-8,8-Dimethyl-10-{[(4-methylphenyl)amino]methylidene}-2H,8H,9H,10H-pyrano[2,3-H]chromene-2,9-dione](/img/structure/B4924033.png)

